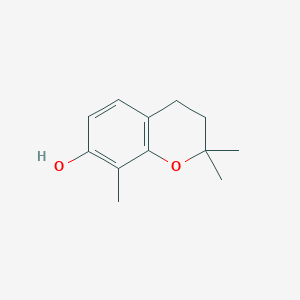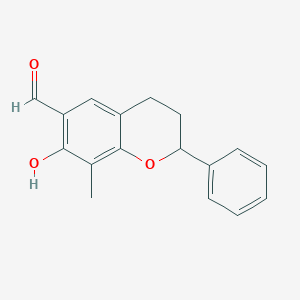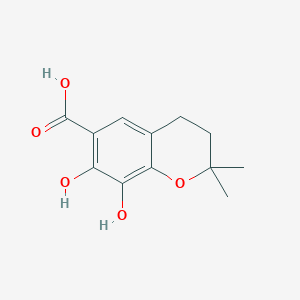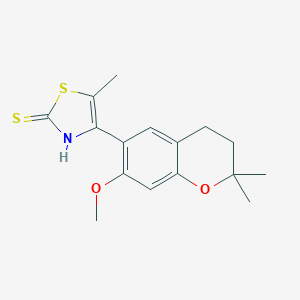![molecular formula C25H28N2O3S B284023 N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and certain types of cancer.
作用机制
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B cell receptor signaling. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules and ultimately leads to B cell activation and proliferation. N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide selectively inhibits BTK by binding to the ATP-binding site of the kinase domain, thereby preventing its activation and downstream signaling. This results in the suppression of B cell activation and proliferation, leading to the potential therapeutic benefits of this compound.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to effectively inhibit BTK activity and suppress B cell activation and proliferation. This has been associated with reduced levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and decreased B cell infiltration into target tissues. In addition, this compound has demonstrated anti-tumor activity in various animal models, which may be attributed to its ability to inhibit BTK-mediated signaling pathways in cancer cells.
实验室实验的优点和局限性
The advantages of using N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide in lab experiments include its high potency and selectivity for BTK, as well as its demonstrated efficacy in preclinical studies. However, the limitations of using this compound include its potential off-target effects and the need for further studies to determine its safety and efficacy in humans.
未来方向
For research on N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide include the evaluation of its safety and efficacy in clinical trials, as well as the exploration of its potential therapeutic applications in various autoimmune diseases and cancer. In addition, further studies are needed to elucidate the mechanisms of action of this compound and to identify potential biomarkers for patient selection and monitoring. Finally, the development of novel BTK inhibitors with improved selectivity and pharmacokinetic properties may offer new opportunities for the treatment of B cell-mediated diseases.
合成方法
The synthesis of N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide involves several steps, including the reaction of 5-ethyl-2-thiophenecarboxylic acid with thionyl chloride to form 5-ethyl-2-thiophenecarbonyl chloride. The resulting compound is then reacted with 4-methoxyphenylboronic acid and 4-morpholinylmethanol in the presence of palladium catalyst to form the intermediate compound. The final step involves the reaction of the intermediate compound with benzoyl chloride to produce this compound.
科学研究应用
N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, systemic lupus erythematosus, multiple sclerosis, and certain types of cancer. In preclinical studies, this compound has been shown to effectively inhibit BTK activity and suppress B cell activation and proliferation. In addition, this compound has demonstrated anti-inflammatory and anti-tumor activity in various animal models. These findings suggest that this compound may have significant therapeutic potential in the treatment of autoimmune diseases and cancer.
属性
分子式 |
C25H28N2O3S |
|---|---|
分子量 |
436.6 g/mol |
IUPAC 名称 |
N-[5-ethyl-3-[(4-methoxyphenyl)-morpholin-4-ylmethyl]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C25H28N2O3S/c1-3-21-17-22(25(31-21)26-24(28)19-7-5-4-6-8-19)23(27-13-15-30-16-14-27)18-9-11-20(29-2)12-10-18/h4-12,17,23H,3,13-16H2,1-2H3,(H,26,28) |
InChI 键 |
CEFZBYWDQNHLIR-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)OC)N4CCOCC4 |
规范 SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)OC)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283942.png)
![6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283944.png)
![6-Amino-3-methyl-4-[4-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283945.png)
![methyl 10-methoxy-2,2,8,8-tetramethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene-5-carboxylate](/img/structure/B283948.png)


![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-phenyl-3-propyl-1H-pyrazol-5-ol](/img/structure/B283952.png)
![7-methyl-5-phenyl-1,5-dihydro-2H-pyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B283953.png)



![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B283959.png)

![11-methyl-3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283962.png)
